Carbachol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Carbachol, chemically known as carbamylcholine, is a synthetic cholinomimetic agent that acts as an agonist for both muscarinic and nicotinic acetylcholine receptors. Its chemical formula is , with a molar mass of approximately 182.65 g/mol . Carbachol is primarily administered as an ophthalmic solution for treating glaucoma and is also utilized during ocular surgeries to induce miosis (pupil constriction) and facilitate aqueous humor outflow . Unlike acetylcholine, carbachol is more resistant to hydrolysis by acetylcholinesterase, leading to a longer duration of action .

Carbachol acts as a parasympathomimetic agent, mimicking the actions of acetylcholine on both muscarinic and nicotinic acetylcholine receptors [, ]. This leads to a variety of effects depending on the receptor type and tissue location. In the eye, carbachol stimulates the contraction of the iris sphincter muscle, causing pupillary constriction (miosis) []. This mechanism is utilized in glaucoma treatment to decrease intraocular pressure.

Carbachol exhibits significant biological activity by stimulating both muscarinic and nicotinic receptors. Its effects include:

- Miosis: Constriction of the pupil, which helps reduce intraocular pressure.

- Increased Aqueous Humor Outflow: Beneficial in managing glaucoma.

- Smooth Muscle Stimulation: Enhances gastrointestinal and urinary tract motility .

Additionally, carbachol has been shown to induce rapid eye movement sleep in animal models when injected into specific brain regions, highlighting its potential neuropharmacological effects .

The synthesis of carbachol typically involves a two-step process:

- Formation of Carbamate Intermediate:

- Ethanolamine reacts with methyl carbamoyl chloride to yield a carbamate intermediate.

- Quaternization:

This method emphasizes the importance of the quaternary ammonium group and the carbamic acid ester in conferring biological activity.

Carbachol has several clinical applications:

- Ophthalmology: Used as an eye drop solution for treating glaucoma and during surgical procedures to manage intraocular pressure.

- Gastroenterology: Stimulates gastrointestinal motility in certain conditions.

- Urology: Used to promote bladder contraction in specific urinary disorders .

It is included in the World Health Organization's List of Essential Medicines due to its critical therapeutic role .

Research indicates that carbachol interacts with various receptors and enzymes within the cholinergic system. Its binding kinetics with acetylcholinesterase reveal that it can form stable complexes, which may have implications for understanding its pharmacodynamics and potential therapeutic uses . Additionally, studies have shown that carbachol can influence intracellular signaling pathways through calcium-activated chloride channels, contributing to its diverse biological effects .

Carbachol shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound | Type | Key Features |

|---|---|---|

| Acetylcholine | Endogenous neurotransmitter | Rapidly hydrolyzed by acetylcholinesterase; short duration of action. |

| Pilocarpine | Muscarinic agonist | Primarily acts on muscarinic receptors; used for glaucoma but less potent than carbachol. |

| Methacholine | Muscarinic agonist | More selective for muscarinic receptors; used in bronchial challenge tests. |

| Neostigmine | Acetylcholinesterase inhibitor | Increases endogenous acetylcholine levels; used for myasthenia gravis treatment. |

| Bethanechol | Muscarinic agonist | Selectively stimulates bladder contraction; used for urinary retention. |

Carbachol's unique combination of stimulating both muscarinic and nicotinic receptors while being resistant to enzymatic degradation distinguishes it from these compounds, making it particularly useful in specific medical applications like ophthalmology .

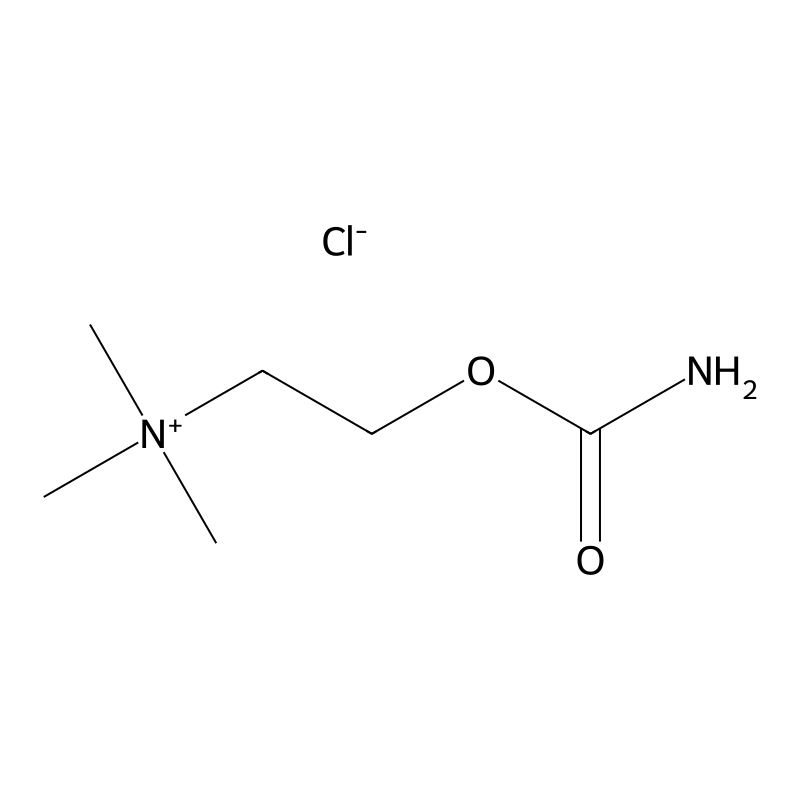

Carbachol, systematically named 2-(trimethylazaniumyl)ethyl carbamate, represents a significant synthetic cholinergic compound characterized by its unique molecular architecture and distinctive physicochemical attributes [1] [2] [3]. The compound exists in two primary forms: the free base with the molecular formula C₆H₁₅N₂O₂⁺ and molecular weight of 147.20 grams per mole, and the more commonly utilized hydrochloride salt form with molecular formula C₆H₁₅ClN₂O₂ and molecular weight of 182.65 grams per mole [1] [4] [5] [6]. The Chemical Abstracts Service registry numbers distinguish these forms, with 462-58-8 assigned to the free base and 51-83-2 to the hydrochloride salt [1] [3] [5] [6] [7].

The molecular structure of carbachol incorporates a quaternary ammonium functionality combined with a carbamate ester linkage, establishing it as a positively charged quaternary ammonium compound [8] [9]. This structural arrangement positions carbachol within the carbamate ester class of organic compounds, specifically those containing an ester of carbamic acid with the general structure R₂NC(=O)OR′ [7]. The quaternary nitrogen center bears three methyl substituents and connects through an ethylene bridge to the carbamate moiety, creating a rigid molecular framework that prevents rotation around the carbon-nitrogen bond.

From a stereochemical perspective, carbachol demonstrates achiral characteristics with zero chiral centers present in its molecular structure [10]. This absence of stereochemical complexity eliminates concerns regarding enantiomeric purity and stereoisomeric effects on biological activity. The planarity of the carbamate functional group, combined with the tetrahedral geometry around the quaternary nitrogen center, establishes a well-defined three-dimensional molecular architecture that facilitates predictable intermolecular interactions.

The InChI identifier InChI=1S/C6H14N2O2/c1-8(2,3)4-5-10-6(7)9/h4-5H2,1-3H3,(H-,7,9)/p+1 and InChI Key VPJXQGSRWJZDOB-UHFFFAOYSA-O provide standardized representations of the molecular connectivity [2] [7]. The SMILES notation CN+(C)CCOC(N)=O offers a linear representation of the molecular structure, clearly indicating the quaternary ammonium center and carbamate functionality [3] [5] [7].

Table 2.1: Molecular Formula and Stereochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula (Free Base) | C₆H₁₅N₂O₂⁺ | [1] [4] [6] |

| Molecular Formula (Hydrochloride Salt) | C₆H₁₅ClN₂O₂ | [1] [3] [5] |

| CAS Number (Free Base) | 462-58-8 | [6] [7] |

| CAS Number (Hydrochloride Salt) | 51-83-2 | [1] [3] [5] |

| IUPAC Name | 2-(trimethylazaniumyl)ethyl carbamate | [2] [3] [5] |

| Molecular Weight (Free Base) | 147.20 g/mol | [6] [7] |

| Molecular Weight (Hydrochloride Salt) | 182.65 g/mol | [1] [3] [5] |

| Chemical Structure Type | Quaternary ammonium carbamate | [8] [9] |

| Stereochemistry | Achiral | [10] |

| Number of Chiral Centers | 0 | [10] |

Solubility Profile and Stability Under Various Conditions

The solubility characteristics of carbachol demonstrate exceptional hydrophilicity, with water solubility reaching 1000 milligrams per milliliter, equivalent to complete miscibility at standard concentrations [11] [12] [13]. This remarkable aqueous solubility stems from the ionic nature of the quaternary ammonium group and the polar carbamate functionality, both of which engage in extensive hydrogen bonding with water molecules. In methanol, carbachol exhibits solubility of 100 milligrams per milliliter, while ethanol provides reduced solubility at 20 milligrams per milliliter [5]. The decreasing solubility trend from water to methanol to ethanol reflects the reduced polarity and hydrogen bonding capacity of these solvents.

Dimethyl sulfoxide accommodates carbachol at concentrations up to 50 millimolar, corresponding to approximately 91.3 milligrams per milliliter [12]. This solubility profile in organic solvents establishes carbachol as suitable for various analytical and preparative procedures requiring non-aqueous media.

The thermal stability profile of carbachol reveals a melting point range of 200-210 degrees Celsius, with decomposition occurring at approximately 210 degrees Celsius [11] [14] [10] [15] [16]. This thermal behavior indicates that carbachol undergoes decomposition concurrent with or immediately following melting, a characteristic common to quaternary ammonium salts. The decomposition temperature represents a critical parameter for handling and storage protocols, establishing maximum temperature limits for processing operations.

Carbachol exhibits pronounced hygroscopic properties, readily absorbing moisture from atmospheric sources [17] [11]. This hygroscopic nature necessitates storage under desiccated conditions to maintain chemical integrity and prevent degradation. The compound appears as a white crystalline powder under standard conditions, with color stability maintained when protected from light and moisture [5] [11].

The pH characteristics of aqueous carbachol solutions indicate a pKa value of approximately 4.8, though this value carries uncertainty in the literature [11]. This acidic character results from the carbamate functionality and influences the compound's behavior in biological systems and analytical procedures.

Stability studies demonstrate that carbachol maintains chemical integrity when stored in dark conditions at room temperature under desiccated environments [5] [14]. Light exposure and moisture can catalyze degradation processes, making proper storage conditions essential for maintaining compound quality over extended periods.

Table 2.2: Solubility Profile and Stability Properties

| Property | Value | Unit | Reference |

|---|---|---|---|

| Water Solubility | 1000 mg/mL (1 g/mL) | mg/mL | [11] [12] [13] |

| Methanol Solubility | 100 mg/mL | mg/mL | [5] |

| Ethanol Solubility | 20 mg/mL | mg/mL | [5] |

| DMSO Solubility | 50 mM (91.3 mg/mL) | mM | [12] |

| Melting Point | 200-210°C | °C | [11] [10] [15] |

| Decomposition Temperature | 210°C | °C | [14] [16] |

| Physical Appearance | Crystalline powder | - | [17] [11] |

| Color | White | - | [5] [11] |

| pH Value (aqueous solution) | 4.8 (uncertain) | pH units | [11] |

| Hygroscopic Nature | Hygroscopic | - | [17] [11] |

| Stability in Light | Stable in dark conditions | - | [14] |

| Stability at Room Temperature | Stable when desiccated | - | [5] [14] |

Spectroscopic Characterization Methods (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy provides definitive structural characterization of carbachol through distinctive signal patterns arising from the quaternary ammonium and carbamate functionalities [1] [18] [19]. The nine protons associated with the trimethylammonium group generate a characteristic singlet at approximately 3.5 parts per million, representing the magnetically equivalent methyl groups attached to the quaternary nitrogen center. The ethylene bridge protons appear as multiplets in the aliphatic region, with the OCH₂CH₂N⁺ protons displaying coupling patterns consistent with the two-carbon chain connectivity.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts corresponding to the molecular framework of carbachol [1] [20] [21]. The carbamate carbonyl carbon resonates at approximately 157 parts per million, characteristic of the C=O functionality in carbamate esters. The quaternary nitrogen-bearing carbon atoms appear in the aliphatic region between 50-70 parts per million, while the three equivalent methyl carbons attached to the quaternary nitrogen generate a single resonance due to their magnetic equivalence. The OCH₂CH₂N⁺ carbons produce distinct signals reflecting their different chemical environments within the ethylene bridge.

Advanced solid-state nuclear magnetic resonance techniques, including cross-polarization magic angle spinning and dipolar decoupling methods, provide enhanced resolution for carbachol characterization in the solid state [22] [23]. These techniques overcome the limitations imposed by anisotropic interactions in crystalline samples and yield spectra comparable to solution-state measurements.

Infrared Spectroscopy

Infrared spectroscopic analysis of carbachol reveals characteristic absorption bands corresponding to its functional groups [1] [24] [25]. The carbamate C=O stretching vibration appears as an intense absorption band at approximately 1700 wavenumbers, consistent with the carbonyl functionality in carbamate esters. The position of this band reflects the electronic environment of the carbonyl group and its participation in hydrogen bonding interactions.

The N-H stretching vibrations of the carbamate amino group generate absorption bands in the 3200-3500 wavenumber region, with the exact positions dependent on hydrogen bonding patterns in the solid state [24] [25]. The quaternary ammonium C-N stretching vibrations contribute to the fingerprint region between 1000-1300 wavenumbers, providing additional structural confirmation.

The hygroscopic nature of carbachol influences infrared spectral interpretation, as absorbed water molecules contribute broad O-H stretching absorptions that can overlap with N-H stretching regions [17] [11]. Proper sample preparation under anhydrous conditions becomes essential for accurate spectral interpretation.

Mass Spectrometry

Mass spectrometric analysis of carbachol provides molecular weight confirmation and fragmentation pattern information essential for structural elucidation [1] [26]. The molecular ion peak appears at mass-to-charge ratio 147 for the free base form, corresponding to the loss of the chloride counterion from the hydrochloride salt. Fragmentation patterns typically involve loss of the carbamate functionality, generating characteristic fragment ions that confirm the molecular structure.

Electrospray ionization techniques prove particularly effective for carbachol analysis due to the pre-existing positive charge on the quaternary ammonium center [26]. This ionization method produces abundant molecular ion peaks without extensive fragmentation, facilitating accurate molecular weight determination and quantitative analysis applications.

Collision-induced dissociation experiments reveal systematic fragmentation pathways involving cleavage of the C-N bonds adjacent to the quaternary nitrogen center and elimination of the carbamate group [26]. These fragmentation patterns provide structural confirmation and enable differentiation from closely related compounds.

Table 2.3: Spectroscopic Characterization Methods Overview

| Method | Key Spectral Features | Application | Reference |

|---|---|---|---|

| Proton NMR (¹H NMR) | N⁺(CH₃)₃ protons (~3.5 ppm), OCH₂CH₂N⁺ protons | Structure confirmation, purity assessment | [1] [18] [19] |

| Carbon-13 NMR (¹³C NMR) | Quaternary carbon, carbamate carbon (~157 ppm), aliphatic carbons | Carbon skeleton elucidation | [1] [20] [21] |

| Infrared Spectroscopy | C=O stretch (~1700 cm⁻¹), N-H stretch, C-N stretch | Functional group identification | [1] [24] [25] |

| Mass Spectrometry | Molecular ion peak, fragmentation of carbamate group | Molecular weight confirmation, fragmentation pattern | [1] [26] |

| UV-Visible Spectroscopy | n→π* transitions of carbamate group | Electronic transitions analysis | [1] |

| Raman Spectroscopy | C-N stretching, carbamate vibrations | Vibrational analysis, polymorphism studies | [1] |

The conventional synthesis of carbachol has historically relied on phosgene-based carbamylation reactions. The classical industrial method involves a two-step process where choline chloride undergoes carbamylation using phosgene followed by treatment with ammonia [1]. This approach typically achieves yields ranging from seventy to eighty-five percent under controlled conditions at ambient to moderate temperatures [1].

The traditional manufacturing process utilizes approximately fourteen grams of choline chloride, which is stirred with a solution containing twenty grams of phosgene in one hundred grams of chloroform for approximately two hours at room temperature [1]. The reaction mixture forms a two-phase system, after which hydrochloric acid and excess phosgene are removed by distillation under reduced pressure [1]. Chloroform is subsequently added to the resulting syrup, and the mixture is treated with excess ammonia in chloroform that has been cooled with solid carbon dioxide-acetone [1]. Following filtration and extraction with hot absolute alcohol, the carbamylcholine chloride is precipitated with ether and recrystallized from a methanol-ether mixture, yielding a product with a melting point of approximately two hundred eight to two hundred ten degrees Celsius [1].

Novel Synthesis Strategies from Recent Patents

Contemporary research has focused extensively on developing safer and more environmentally sustainable alternatives to traditional phosgene-based synthesis. Recent patent literature reveals multiple innovative approaches that eliminate the need for hazardous reagents while maintaining or improving process efficiency and product quality.

Phosgene-Free Carbamylation Using Alternative Reagents

A significant breakthrough in carbachol synthesis emerged through the development of carbon dioxide-based carbamylation reactions. The United States Patent 6528678B2 describes a novel phosgene-free method for preparing carbamates by reacting compounds containing amine groups with alkylating agents in the presence of carbon dioxide and cesium carbonate [5]. This methodology enables carbamate formation under standard temperature and pressure conditions while achieving high yields with minimal byproduct formation [5].

The carbon dioxide approach utilizes phenylpiperazine as a model substrate, which is stirred with two equivalents of cesium carbonate and solid carbon dioxide in dimethylformamide for sixty minutes at room temperature [5]. Subsequently, one point three equivalents of the alkylating agent is added, and the mixture is stirred overnight to produce the desired carbamate product in eighty-nine percent yield [5]. This method demonstrates the feasibility of replacing highly toxic phosgene with relatively benign carbon dioxide as the carbonyl source [5].

Chinese Patent CN1144218A presents an alternative phosgene-free approach that employs chloroethanol and carbamylation reagents in the presence of catalytic systems [4]. This methodology successfully synthesizes carbachol and its intermediate chloroethyl carbamate through a simplified two-step process that avoids both phosgene and ammonia [4]. The synthesis involves single-step reaction of chloroethanol with carbamylation reagents under catalytic conditions to generate carboxylamine chloroethene ester, followed by quaternization with trimethylamine to produce carbachol [4].

Zeolite-beta catalyzed synthesis represents another promising phosgene-free approach. Research demonstrates that as-synthesized zeolite-beta exhibits high catalytic activity for carbamate synthesis utilizing carbon dioxide as the carbonyl source [6]. This method proceeds under mild conditions without requiring solvents or co-catalysts, achieving high yields of the desired products at temperatures around one hundred twenty degrees Celsius and pressures of six point nine bar [6].

Catalytic Systems for Intermediate Formation (Nitrites, Metal Chlorides)

The Chinese patent methodology introduces sophisticated catalytic systems that significantly enhance reaction efficiency and selectivity. The synthesis employs nitrites and metal chlorides as catalysts, with sodium nitrite, potassium nitrite, zinc chloride, and cobalt chloride demonstrating particular effectiveness [4]. These catalytic systems enable the direct formation of carboxylamine chloroethene ester from chloroethanol and carbamylation reagents under controlled conditions [4].

Experimental data reveals that metal chloride catalysts, particularly zinc chloride and cobalt chloride, achieve substantially higher yields compared to nitrite-based systems [4]. When employing zinc chloride at concentrations ranging from zero point one to zero point twenty-five molar equivalents, the process achieves yields of seventy-five percent, while cobalt chloride catalysis at zero point one molar equivalents produces yields of eighty-two percent [4]. Mixed catalyst systems combining multiple metal chlorides demonstrate synergistic effects, achieving yields of eighty-one percent when using combinations of zinc chloride and cobalt chloride [4].

The catalytic carbamylation reaction operates optimally within specific parameter ranges. Temperature control between eighty and one hundred twenty-five degrees Celsius proves critical for maintaining reaction selectivity and minimizing side product formation [4]. Pressure requirements range from one to two atmospheres, making the process suitable for standard industrial equipment without requiring specialized high-pressure systems [4]. Reaction times typically span four to eight hours, providing sufficient duration for complete conversion while maintaining economic viability for large-scale production [4].

Recent research has expanded the scope of catalytic systems to include novel approaches utilizing biocatalytic methods. Studies demonstrate that certain enzymes can facilitate carbamate formation under mild conditions, potentially offering advantages in terms of selectivity and environmental impact [7]. However, these enzymatic approaches remain primarily at the laboratory scale and require further development for industrial implementation.

Process Optimization: Temperature, Pressure, and Solvent Selection

Systematic optimization of reaction conditions plays a crucial role in maximizing yield, selectivity, and economic viability of carbachol synthesis. Contemporary research has established optimal parameter ranges for various synthetic methodologies, providing guidance for industrial implementation and scale-up considerations.

Temperature optimization studies reveal distinct requirements for different synthetic approaches. The carbon dioxide-based synthesis operates effectively at ambient temperatures, typically ranging from twenty to twenty-five degrees Celsius [5]. This low-temperature operation offers significant advantages in terms of energy consumption and equipment requirements [5]. In contrast, the Chinese patent methodology requires elevated temperatures between eighty and one hundred twenty-five degrees Celsius to achieve optimal catalytic activity [4]. The higher temperature requirement necessitates careful heat management to prevent decomposition of thermally sensitive intermediates.

Pressure considerations vary substantially among different methodologies. The cesium carbonate-mediated synthesis operates under standard atmospheric pressure, eliminating the need for specialized pressure equipment [5]. Zeolite-beta catalyzed reactions typically require moderate pressures of six point nine bar, achievable with standard industrial equipment [6]. The Chinese patent approach operates within a pressure range of one to two atmospheres, making it compatible with existing pharmaceutical manufacturing infrastructure [4].

Solvent selection significantly impacts both reaction efficiency and environmental sustainability. Dimethylformamide emerges as the preferred solvent for carbon dioxide-based synthesis due to its excellent solubility properties for both organic and inorganic components [5]. The polar aprotic nature of dimethylformamide facilitates the formation of cesium carbonate-substrate complexes essential for reaction progression [5]. Alternative polar aprotic solvents demonstrate similar effectiveness, though dimethylformamide provides optimal balance of reactivity and product isolation characteristics [5].

For the quaternization step in carbachol synthesis, solvent selection follows established organic synthesis principles. Nitrile-based solvents, particularly acetonitrile and propionitrile, demonstrate superior performance with reaction temperatures ranging from ninety to one hundred twenty degrees Celsius and reaction times of three to six hours [4]. Alcoholic solvents, including methanol, ethanol, and isopropanol, provide alternative options with slightly lower efficiency but improved safety profiles [4]. Inert solvents such as methylene chloride and chloroform can be employed when necessary, though they offer reduced reaction rates and require longer reaction times [4].

Recent developments in green chemistry have promoted the investigation of supercritical carbon dioxide as both solvent and reagent. This approach offers potential advantages including elimination of organic solvents, simplified product separation, and enhanced environmental sustainability [6]. However, the requirement for specialized high-pressure equipment may limit immediate industrial adoption.

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production presents numerous technical, economic, and regulatory challenges that require comprehensive solutions. Contemporary pharmaceutical manufacturing demands must balance safety, efficiency, quality, and environmental considerations while maintaining economic viability.

Heat transfer management represents a critical challenge in scaling carbachol synthesis. The exothermic nature of carbamylation reactions requires sophisticated temperature control systems to prevent thermal runaway and ensure consistent product quality [8]. Industrial solutions include advanced reactor designs with enhanced heat transfer capabilities, real-time temperature monitoring systems, and automated cooling controls [8]. Continuous processing approaches offer advantages in heat management by maintaining steady-state conditions and enabling precise thermal control throughout the reaction sequence.

Mixing efficiency becomes increasingly problematic as reaction volumes increase from laboratory to industrial scale. Heterogeneous catalytic systems, particularly those employing solid catalysts like zeolite-beta, require specialized mixing equipment to ensure adequate mass transfer between phases [6]. Solutions include high-shear mixing systems, specialized impeller designs, and recirculation loops that maintain uniform distribution of reactants and catalysts [8]. Computational fluid dynamics modeling assists in optimizing reactor geometry and operating conditions for large-scale implementation.

Quality control and polymorph management present unique challenges in industrial carbachol production. The compound exhibits hygroscopic properties and susceptibility to thermal decomposition, requiring careful control of storage and handling conditions [9]. Industrial solutions include inert atmosphere processing, controlled humidity environments, and advanced analytical monitoring systems capable of real-time quality assessment [9]. Crystal engineering approaches enable selective production of desired polymorphic forms through controlled crystallization conditions.

Regulatory compliance requirements significantly impact industrial production design and operation. Good Manufacturing Practice guidelines mandate comprehensive documentation, validation protocols, and quality management systems [10]. Contemporary solutions emphasize Quality by Design principles that integrate quality considerations into all aspects of process development and manufacturing [10]. Risk management frameworks enable systematic identification and mitigation of potential quality risks throughout the production lifecycle.

Economic optimization remains paramount for commercial viability. Industrial production costs encompass raw materials, energy consumption, equipment depreciation, labor, and regulatory compliance expenses [8]. Cost reduction strategies include process intensification through continuous manufacturing, catalyst recycling systems, energy integration schemes, and waste minimization programs [8]. The global carbachol market, valued at approximately one hundred seventy million dollars in two thousand twenty-four with projected growth to three hundred million dollars by two thousand thirty-four, provides economic incentive for optimization efforts [11].

Environmental sustainability considerations increasingly influence industrial process design. Phosgene-free synthesis routes eliminate the most significant environmental concern, but additional factors including solvent consumption, waste generation, and energy utilization require attention [2]. Solutions include solvent recycling systems, waste stream minimization, renewable energy integration, and life cycle assessment methodologies that guide sustainable process development.

Purity

Physical Description

Color/Form

White or faintly yellow crystals or crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Odor

Decomposition

Appearance

Melting Point

210 °C

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Therapeutic Uses

Acetylcholine, 1%, or carbachol, 0.01%, is used in cataract extractions and certain other surgical procedures on the anterior segment when it is desired to produce miosis rapidly; the action of acetylcholine is brief. For the chronic therapy of noncongestive, wide-angle glaucoma, carbachol (0.75 to 3.0%) has been employed.

Carbachol has been used in the treatment of postoperative intestinal atony and postoperative retention of urine, for which it has been given by subcutaneous injection ... or by mouth. It has also been used to stop supraventricular paroxysmal tachycardia when all other measures have failed. Carbachol has a miotic action and eye-drops ... have been used to lower intraocular pressure in glaucoma ... Even in comparatively late cases of sun blindness the symptoms could in many instances be alleviated ... by retrobulbar injection of carbachol.

Pilocarpine (or occasionally carbachol) is used to lower intraocular pressure in the emergency treatment of acute (congestive) angle-closure glaucoma prior to surgery.

For more Therapeutic Uses (Complete) data for CARBACHOL CHLORIDE (11 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

N07 - Other nervous system drugs

N07A - Parasympathomimetics

N07AB - Choline esters

N07AB01 - Carbachol

S - Sensory organs

S01 - Ophthalmologicals

S01E - Antiglaucoma preparations and miotics

S01EB - Parasympathomimetics

S01EB02 - Carbachol

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Acetylcholine (muscarinic)

CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Acute Toxic

Other CAS

Absorption Distribution and Excretion

Data regarding the route of elimination of carbamoylcholine is not readily available.

Data regarding the volume of distribution of carbamoylcholine is not readily available.

Data regarding the clearance of carbamoylcholine is not readily available.

Metabolism Metabolites

Wikipedia

Thymolphthalein

Drug Warnings

Corneal edema may occur if excessive amounts of carbachol are introduced into the anterior chamber or if the drug is used in patients with an already compromised endothelium, eg, Fuchs' dystrophy, corneal transplants, cataract surgery that requires more manipulation than usual.

It is recommended that carbachol should not be used as eye-drops in patients with a corneal abrasion as there may be excessive absorption. The sensitivity of asthmatic patients to carbachol bronchoconstriction was increased when inhalation of carbachol was preceded by maximum respiratory maneurvers.

Drugs of this class should be admin only by the oral or subcutaneous route for systemic effects; they are also used locally in the eye. If they are given intravenously or intramuscularly, their relative selectivity of action no longer holds, and the incidence and severity of toxic side effects are greatly increased. /Choline esters/

For more Drug Warnings (Complete) data for CARBACHOL CHLORIDE (10 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

/To prepare the assay soln/ dilute ... /a/ measured vol of Carbachol Ophthalmic Soln ... with water to obtain a soln containing about 100 ug of carbachol per ml. ... Determine the absorbances of the solutions from the assay prepn and the std prepn in 1-cm cells at the wavelength of max absorbance at about 590 nm, with a suitable spectrophotometer, against blank. Calculate the quantity ... in each ml of soln ... /Ophthalmic soln/

By using NMR spectroscopy, carbachol can be assayed in commercial ophthalmic soln with a minimum of steps and reagents, and with a high degree of accuracy. The sample was freeze-dried to a powder which was first mixed with acetamide, the internal standard, and then dissolved in MeOH. An aliquot of the soln was evaporated to dryness, the residue dissolved in D2O, the soln mixed with the reference standard, and the spectrum recorded. The quantity of carbachol in the dosage form was calculated from the integral value at approx 3.27 ppm (carbachol) and approx 2.01 ppm (acetamide). The mean recovery value for carbachol added to synthetic formulations was 100.0%.

Storage Conditions

Aqueous solutions are most stable to autoclaving when buffered to pH 3.5. Up to 5% decomposition may occur when unbuffered solutions are heated in an autoclave, and the decomposition increases the pH of the solutions; such autoclaved solutions should not be stored for more than a yr.

Interactions

When used in conjunction with topical epinephrine, topical timolol, and/or systemically admin carbonic anhydrase inhibitiors, the effect of miotics in lowering intraocular pressure may be additive. /Miotics/

Although the clinical importance has not been established, the miotic and/or ocular hypotensive effects of miotics reportedly may be antagonized by long-term topical or systemic corticosteroid therapy, systemic anticholinergics, antihistamines, meperidine, sympathomimetics, & tricyclic antidepressants ... .

Ophthalmic carbachol may be ineffective when administred following ophthalmic flubiprofen; the pharmacologic basis for this interference is not known.

Concurrent use of ... /ophthalmic belladona alkaloids or cyclopentolate/ may interfere with the antiglucoma action of carbachol; also concurrent use with carbachol counteracts the myrdiatic effects of these medications ... .

Stability Shelf Life

Dates

Dávila-García, M.I., Musachio, J.L., Perry, D.C., et al. [125I]IPH, an epibatidine analog, binds with high affinity to neuronal nicotinic cholinergic receptors. J. Pharmacol. Exp. Ther. 282(1), 445-451 (1997).

Eaton, J.B., Peng, J.-H., Schroeder, K.M., et al. Characterization of human α4β2-nicotinic acetylcholine receptors stably and heterologously expressed in native nicotinic receptor-null SH-EP1 human epithelial cells. Mol. Pharmacol. 64(6), 1283-1294 (2003).

Grinevich, V.P., Letchworth, S.R., Lindenberger, K.A., et al. Heterologous expression of human α6β4β3α5 nicotinic acetylcholine receptors: Binding properties consistent with their natural expression require quaternary subunit assembly including the α5 subunit. J. Pharm. Exp. Ther. 312(2), 619-626 (2005).

Jensen, A.A., Mikkelsen, I., Frolund, B., et al. Carbamoylcholine homologs: Novel and potent agonists at neuronal nicotinic acetylcholine receptors. Mol. Pharmacol. 64(4), 865-875 (2003).

Xiao, Y., and Kellar, K.J. The comparative pharmacology and up-regulation of rat neuronal nicotinic receptor subtype binding sites stably expressed in transfected mammalian cells. J. Pharmacol. Exp. Ther. 310(1), 98-107 (2004).

Aldini, R., Micucci, M., Cevenini, M., et al. Antiinflammatory effect of phytosterols in experimental murine colitis model: Prevention, induction, remission study. PLoS One 9(9), 1-16 (2014).

Lee, H.S., Ghetti, A., Pinto-Duarte, A., et al. Astrocytes contribute to gamma oscillations and recognition memory. Proc. Natl. Acad. Sci. USA 111(32), E3343-E3352 (2014).

Mori, D., Watanabe, N., Kaminuma, O., et al. IL-17A induces hypo-contraction of intestinal smooth muscle via induction of iNOS in muscularis macrophages. J. Pharmacol. Sci. 125(4), 394-405 (2014).

Explore Compound Types